molecular formula C9H12OS B3031195 4-(Propylsulfanyl)phenol CAS No. 18979-80-1

4-(Propylsulfanyl)phenol

Cat. No. B3031195
CAS RN: 18979-80-1
M. Wt: 168.26 g/mol
InChI Key: SPWHEQZSUUTOHK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves electrophilic aromatic substitution reactions, as seen in the synthesis of 4'-phenylsulfanylcordycepin, where an unsaturated adenosine derivative reacts with thiophenol and N-iodosuccinimide (NIS) . This suggests that similar methods could potentially be applied to synthesize 4-(Propylsulfanyl)phenol by introducing a propylsulfanyl group to a phenol substrate.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been determined using techniques like gas electron diffraction and X-ray diffraction . These studies reveal bond lengths and angles that are characteristic of phenol derivatives with sulfanyl substituents, which can be extrapolated to predict the structure of this compound.

Chemical Reactions Analysis

Phenol derivatives undergo various chemical reactions, including electrophilic substitution and oxidation. For instance, the reduction of sulfoxide to its thio derivative has been achieved using Zn/AcOH/SiO2 under microwave irradiation . This indicates that this compound could participate in similar redox reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenol derivatives are influenced by their functional groups. For example, the presence of sulfanyl groups can affect the boiling point, solubility, and acidity of the compound . The phenol group can participate in hydrogen bonding, which can influence the compound's solubility and melting point . Estrogenic activity has also been observed in some phenol derivatives, which could be relevant for this compound depending on its application .

Scientific Research Applications

Bioremediation

4-(Propylsulfanyl)phenol, a derivative of phenol, can play a significant role in bioremediation processes. For example, a study by Chhaya & Gupte (2013) demonstrated the effectiveness of laccase in the biodegradation of Bisphenol A, a related phenolic compound, indicating the potential of similar enzymatic processes for this compound.

Chemical Analysis and Environmental Studies

Improvements in chemical analysis methods, such as the Berthelot reaction for determining ammonium in soil extracts and water, involve the evaluation of phenolic compounds, including derivatives like this compound. This research by Rhine et al. (1998) highlights the importance of such compounds in environmental and biological studies.

Catalysis and Polymerization

Group 4 metal complexes bearing thioetherphenolate ligands, such as those related to this compound, have been studied for their role in catalysis and ring-opening polymerization. The research by Monica et al. (2014) shows the significance of these compounds in the field of polymer chemistry.

Antimicrobial Properties

Compounds derived from this compound have been explored for their antimicrobial properties. For instance, Jafarov et al. (2019) synthesized new aminomethoxy derivatives of 1-phenoxy-3-(propylsulfanyl)propane, which exhibited significant antimicrobial activity.

Environmental and Health Effects Studies

The role of phenolic compounds, including derivatives of this compound, in environmental health has been extensively studied. Mortensen et al. (2014) examined the urinary concentrations of environmental phenols in pregnant women, highlighting the importance of monitoring exposure to such compounds.

Antioxidant Properties and Health Effects

Phenolic compounds are known for their antioxidant properties and potential health effects. The work by Shahidi & Ambigaipalan (2015) reviews the health effects and antioxidant activity of phenolic and polyphenolic compounds, which is relevant to derivatives like this compound.

Safety and Hazards

Phenolic compounds can cause severe skin burns and eye damage, and may cause respiratory irritation . They are suspected of causing genetic defects and may cause damage to organs through prolonged or repeated exposure .

Future Directions

With the incidence of antimicrobial resistance rising globally, there is a continuous need for the development of new antimicrobial molecules. Phenolic compounds, having a versatile scaffold that allows for a broad range of chemical additions, exhibit potent antimicrobial activities which can be enhanced significantly through functionalization . Future research directions include the functionalization of natural phenolic compounds and the effects on their antimicrobial activity .

properties

IUPAC Name

4-propylsulfanylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12OS/c1-2-7-11-9-5-3-8(10)4-6-9/h3-6,10H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPWHEQZSUUTOHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00570738
Record name 4-(Propylsulfanyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00570738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

18979-80-1
Record name 4-(Propylsulfanyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00570738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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